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molecular formula C8H14O3 B8672017 4-Ethyl-1-methyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 4266-79-9

4-Ethyl-1-methyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No. B8672017
M. Wt: 158.19 g/mol
InChI Key: SMBRUMZVSRUHEB-UHFFFAOYSA-N
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Patent
US07888440B2

Procedure details

Trimethylolpropane (268.0 g, 2.0 mol), triethyl orthoacetate (356.4 g, 2.20 mol) and toluene sulfonic acid (4.0 g) were charged into a oven dried round bottom flask equipped with a stirring bar, distillation head and under nitrogen. The resulting solution was heated until the theoretical amount od ethanol was collected. The reaction was cooled to room temperature. Fractional vacuum distillation afforded the product as a water clear liquid, boiling point 62.8-71.2° C. at 0.78-1.80 torr. Yield: 276.0 g (87.3%)
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
356.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[C:10](OCC)(OCC)(OCC)[CH3:11].C1(C)C(S(O)(=O)=O)=CC=CC=1>>[CH2:4]([C:3]12[CH2:8][O:9][C:10]([CH3:11])([O:7][CH2:6]1)[O:2][CH2:1]2)[CH3:5]

Inputs

Step One
Name
Quantity
268 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
356.4 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
4 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirring bar
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated until the theoretical amount od ethanol
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
Fractional vacuum distillation
CUSTOM
Type
CUSTOM
Details
afforded the product as a water clear liquid, boiling point 62.8-71.2° C. at 0.78-1.80 torr

Outcomes

Product
Name
Type
Smiles
C(C)C12COC(OC1)(OC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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